![molecular formula C8H6ClN3 B180473 4-Chloro-2-methylpyrido[3,4-d]pyrimidine CAS No. 101900-98-5](/img/structure/B180473.png)

4-Chloro-2-methylpyrido[3,4-d]pyrimidine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

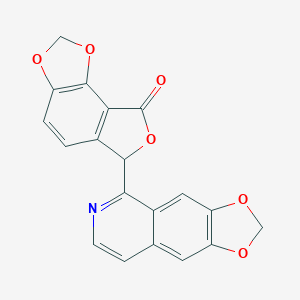

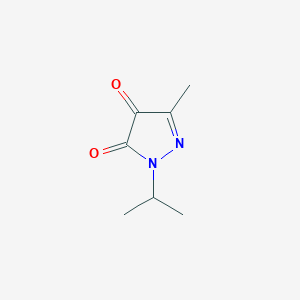

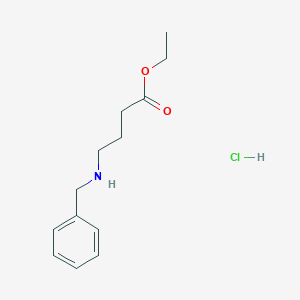

4-Chloro-2-methylpyrido[3,4-d]pyrimidine is a chemical compound with the molecular formula C8H6ClN3 . It is a solid substance and has a molecular weight of 179.61 .

Molecular Structure Analysis

The InChI code for 4-Chloro-2-methylpyrido[3,4-d]pyrimidine is 1S/C8H6ClN3/c1-5-11-7-4-10-3-2-6(7)8(9)12-5/h2-4H,1H3 . This indicates the positions of the atoms in the molecule and their connectivity.Physical And Chemical Properties Analysis

4-Chloro-2-methylpyrido[3,4-d]pyrimidine is a solid substance . It has a molecular weight of 179.61 .科学的研究の応用

Anticancer Therapeutics

4-Chloro-2-methylpyrido[3,4-d]pyrimidine: derivatives have been explored for their potential as anticancer agents. They are particularly studied for their ability to inhibit various cancer targets, including tyrosine kinase, which plays a crucial role in the signaling pathways of cancer cells . The compound’s structural similarity to nucleotides allows it to interfere with DNA synthesis, making it a candidate for targeted cancer therapies.

Kinase Inhibition

This compound serves as a scaffold for the development of kinase inhibitors. Kinases are enzymes that are critical in signaling pathways for cell growth and proliferation. By inhibiting specific kinases, researchers can potentially develop treatments for diseases where cell signaling goes awry, such as cancer and inflammatory conditions .

Neurological Disorders

The pyrido[3,4-d]pyrimidine scaffold is being investigated for its role in the treatment of neurological disorders. Its ability to cross the blood-brain barrier makes it a valuable candidate for the development of drugs targeting central nervous system (CNS) diseases .

Antimicrobial Activity

Research has indicated that pyrido[3,4-d]pyrimidine derivatives exhibit antimicrobial properties. This is particularly relevant in the search for new antibiotics to combat resistant strains of bacteria .

Rheumatoid Arthritis

Some derivatives of 4-Chloro-2-methylpyrido[3,4-d]pyrimidine have shown potential activity against rheumatoid arthritis. The compound’s anti-inflammatory properties are being explored to develop new treatments for this chronic autoimmune disease .

Drug Synthesis and Design

The compound is used in the synthesis of various drugs due to its versatile scaffold that can be modified to target a wide range of biological activities. It’s a key intermediate in the design of new molecules with therapeutic potential .

Safety and Hazards

4-Chloro-2-methylpyrido[3,4-d]pyrimidine is classified as dangerous according to the 2012 OSHA Hazard Communication Standard . It is toxic if swallowed, in contact with skin, or if inhaled . Proper safety precautions should be taken during production, storage, transportation, and usage to prevent contact, inhalation, and fire hazards .

将来の方向性

作用機序

Target of Action

The primary target of 4-Chloro-2-methylpyrido[3,4-d]pyrimidine is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial regulator of the cell cycle and its inhibition is an appealing target for cancer treatment .

Mode of Action

4-Chloro-2-methylpyrido[3,4-d]pyrimidine interacts with CDK2, inhibiting its activity . This interaction results in the alteration of cell cycle progression and induction of apoptosis within cells .

Biochemical Pathways

The inhibition of CDK2 affects the cell cycle regulation pathway. CDK2 is essential for the G1/S and G2/M transition phases of the cell cycle . By inhibiting CDK2, 4-Chloro-2-methylpyrido[3,4-d]pyrimidine disrupts these transitions, leading to cell cycle arrest and apoptosis .

Result of Action

The result of 4-Chloro-2-methylpyrido[3,4-d]pyrimidine’s action is the significant inhibition of cell growth . It achieves this by causing cell cycle arrest and inducing apoptosis in cells . This makes it a potential candidate for cancer treatment.

Action Environment

The action of 4-Chloro-2-methylpyrido[3,4-d]pyrimidine can be influenced by environmental factors. For instance, it exhibits stability under normal temperature and humidity conditions but may decompose in the presence of strong acids or alkalis . Therefore, proper storage in a cool, dry, and well-ventilated area away from heat sources and oxidants is essential .

特性

IUPAC Name |

4-chloro-2-methylpyrido[3,4-d]pyrimidine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6ClN3/c1-5-11-7-4-10-3-2-6(7)8(9)12-5/h2-4H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AAEIBEFIEMQBRL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(C=CN=C2)C(=N1)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6ClN3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30544427 |

Source

|

| Record name | 4-Chloro-2-methylpyrido[3,4-d]pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30544427 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.60 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Chloro-2-methylpyrido[3,4-d]pyrimidine | |

CAS RN |

101900-98-5 |

Source

|

| Record name | 4-Chloro-2-methylpyrido[3,4-d]pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30544427 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![ethyl 2,7-dimethyl-3-oxo-5-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B180395.png)

![6-Azaspiro[4.5]decane](/img/structure/B180396.png)

![(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-Amino-4-methylpentanoyl]amino]-3-carboxypropanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoic acid](/img/structure/B180398.png)